molecular formula C22H24N4O2S B11246293 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]acetamide

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]acetamide

Cat. No.: B11246293
M. Wt: 408.5 g/mol
InChI Key: XHJKGFAVDBUSFS-UHFFFAOYSA-N
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Description

2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}-N-[2-(4-PHENYL-1,3-THIAZOL-2-YL)ETHYL]ACETAMIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclohepta[c]pyridazin ring fused with a thiazole moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}-N-[2-(4-PHENYL-1,3-THIAZOL-2-YL)ETHYL]ACETAMIDE involves multiple steps, starting with the preparation of the cyclohepta[c]pyridazin ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The thiazole moiety is then introduced via a coupling reaction, typically using reagents such as thionyl chloride and phenylthiourea .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}-N-[2-(4-PHENYL-1,3-THIAZOL-2-YL)ETHYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}-N-[2-(4-PHENYL-1,3-THIAZOL-2-YL)ETHYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}-N-[2-(4-PHENYL-1,3-THIAZOL-2-YL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETIC ACID: Shares the cyclohepta[c]pyridazin ring but lacks the thiazole moiety.

    2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-2-YL}ACETIC ACID: Contains a triazolo ring instead of the thiazole moiety.

Uniqueness

The uniqueness of 2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}-N-[2-(4-PHENYL-1,3-THIAZOL-2-YL)ETHYL]ACETAMIDE lies in its combined cyclohepta[c]pyridazin and thiazole structure, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C22H24N4O2S

Molecular Weight

408.5 g/mol

IUPAC Name

2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]acetamide

InChI

InChI=1S/C22H24N4O2S/c27-20(14-26-22(28)13-17-9-5-2-6-10-18(17)25-26)23-12-11-21-24-19(15-29-21)16-7-3-1-4-8-16/h1,3-4,7-8,13,15H,2,5-6,9-12,14H2,(H,23,27)

InChI Key

XHJKGFAVDBUSFS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NCCC3=NC(=CS3)C4=CC=CC=C4

Origin of Product

United States

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